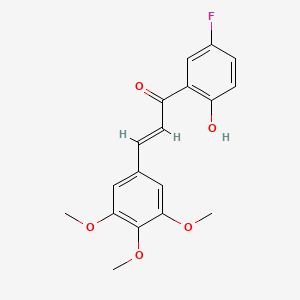

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a chalcone derivative, which is a type of aromatic ketone that forms the central core for a variety of important biological compounds. Chalcones have been the subject of much research due to their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities .

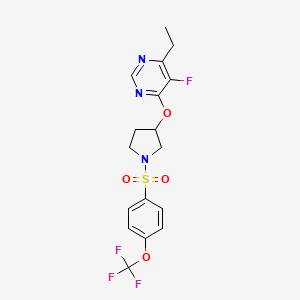

Molecular Structure Analysis

The compound contains a central carbon-carbon double bond (the enone part of the chalcone), flanked by two aromatic rings. One ring has a fluorine and a hydroxyl group, while the other has three methoxy groups .Chemical Reactions Analysis

Chalcones are known to undergo a variety of chemical reactions, including cyclization to form flavonoids, isomerization to form aurones, and addition reactions at the central double bond .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups (like -OH and -OCH3) and the aromatic rings in this compound would likely make it relatively stable and possibly soluble in some organic solvents .Scientific Research Applications

Fluorescence Properties

Research has explored the fluorescence characteristics of compounds similar to (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. For instance, heteroaryl chalcones with trimethoxy-substituted phenyl rings, such as those in the mentioned compound, have shown unique absorption and fluorescence emission spectra. These properties depend on the rings and trimethoxysubstituted phenyl rings linked to the enone system, with the position of methoxy groups significantly affecting fluorescent properties (Suwunwong, Chantrapromma, & Fun, 2011).

Antibacterial Activity

Some studies have synthesized fluorinated chalcones, sharing structural similarities with the mentioned compound, and evaluated their antibacterial activity. These compounds showed broad-spectrum activity against various pathogenic bacteria strains, including Gram-positive and Gram-negative bacteria (Amole, Bello, & Oyewale, 2019).

Antioxidant Activity

Research on 2'-aminochalcone derivatives, structurally related to this compound, has shown potential antioxidant activity. These compounds have been characterized and tested in vitro, demonstrating that certain functional groups can significantly enhance antioxidant capabilities (Sulpizio, Roller, Giester, & Rompel, 2016).

Molecular Structure and Electronic Properties

Several studies have focused on the molecular structure, FT-IR, and electronic properties of related chalcone derivatives. These studies often involve advanced techniques like X-ray diffraction, NBO analysis, and density functional methods to understand the molecule's geometry, stability, and electronic behavior (Mary et al., 2015).

Cancer Research

Some chalcone derivatives similar to the mentioned compound have been investigated for their potential as anticancer agents. These studies often involve separation and characterization of different enantiomers and assessing their biological activity (Shinde et al., 2007).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO5/c1-22-16-8-11(9-17(23-2)18(16)24-3)4-6-14(20)13-10-12(19)5-7-15(13)21/h4-10,21H,1-3H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSVZUJZPUHVQG-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=C(C=CC(=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=C(C=CC(=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371824.png)

![5-(3-chloro-4-methylphenyl)-1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2371826.png)

![3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2371829.png)

![8-[(2E)-2-[(2-Chloro-6-fluorophenyl)methylidene]hydrazinyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![3-Phenyl-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]-2,1-benzoxazole-5-carboxamide](/img/structure/B2371832.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2371838.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371841.png)